2-((2-Methylhydrazinyl)methyl)pyridine
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Overview
Description
2-((2-Methylhydrazinyl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a methylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylhydrazinyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
similar compounds are often produced using continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylhydrazinyl)methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amines .
Scientific Research Applications
2-((2-Methylhydrazinyl)methyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Methylhydrazinyl)methyl)pyridine in chemical reactions involves its role as a bidentate directing group. This allows it to coordinate with transition metals, such as cobalt, to facilitate C-H activation and subsequent functionalization. The molecular targets and pathways involved include the formation of stable metallacycles that promote regioselective C-H activation .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-Methylpyridine: Lacks the hydrazinyl group, resulting in different chemical properties and uses.
Uniqueness
2-((2-Methylhydrazinyl)methyl)pyridine is unique due to its specific substitution pattern, which allows it to act as a versatile bidentate directing group in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-methyl-2-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-8-10-6-7-4-2-3-5-9-7/h2-5,8,10H,6H2,1H3 |
InChI Key |
QXFYCDFVZVPIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNNCC1=CC=CC=N1 |
Origin of Product |
United States |
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